3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

Catalog No.
S640521
CAS No.
160788-56-7
M.F
C9H19NO3S
M. Wt
221.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

CAS Number

160788-56-7

Product Name

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3

InChI Key

DQNQWAVIDNVATL-UHFFFAOYSA-N

SMILES

C[N+]1(CCCCC1)CCCS(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCCCC1)CCCS(=O)(=O)[O-]

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is a chemical compound characterized by the presence of a piperidinium group attached to a propane chain, which in turn is linked to a sulfonate group. Its chemical formula is C9H19NO3SC_9H_{19}NO_3S, and it has a molecular weight of approximately 221.32 g/mol. This compound is notable for its role as an ammonium betaine derivative of 3-(piperidin-1-yl)propane-1-sulfonic acid, placing it within a class of non-detergent sulfobetaines that are often utilized in biochemical applications due to their surfactant properties .

, including:

  • Oxidation: The sulfonate group can be oxidized using agents like potassium permanganate, yielding sulfonic acid derivatives.
  • Reduction: Reduction reactions can be facilitated by sodium borohydride or lithium aluminum hydride, producing reduced sulfonate derivatives.
  • Substitution: Nucleophilic substitution reactions are possible, where the sulfonate group may be replaced by halides or amines .

This compound exhibits significant biological activity, particularly in the context of cellular interactions and biochemical assays. Its ability to form stable complexes with biomolecules such as proteins and nucleic acids makes it valuable for:

  • Drug Delivery Systems: Due to its stability and biocompatibility, it is being explored for use in drug formulations.
  • Biochemical Research: It serves as a buffer in various biochemical assays and helps stabilize proteins during purification processes .

The synthesis of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate typically involves the following steps:

  • Reactants: The starting materials include 1-methylpiperidine and 1,3-propanesultone.
  • Reaction Conditions: The reaction is generally carried out in a suitable solvent such as acetonitrile at temperatures ranging from 50°C to 80°C.
  • Procedure:
    • Combine 1-methylpiperidine with 1,3-propanesultone in the solvent.
    • Stir the mixture while heating for several hours.
    • Upon completion, cool the reaction mixture and isolate the product through filtration or extraction followed by purification techniques like recrystallization or chromatography .

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has several applications across different fields:

  • Biochemistry: Used as a buffering agent in electrophoresis and chromatography.
  • Pharmaceuticals: Investigated for its potential in drug delivery systems due to its stability and interaction with biomolecules.
  • Industrial Chemistry: Employed in the formulation of various biochemical reagents and additives .

Studies on the interactions of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate with biological macromolecules indicate its ability to stabilize proteins and nucleic acids. This property enhances its utility in biochemical assays where maintaining structural integrity is crucial. Additionally, its surfactant characteristics allow it to facilitate interactions between biomolecules, promoting effective binding during experimental procedures .

In comparison with other compounds, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate stands out due to its unique structural features and functional properties. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-(Piperidin-1-yl)propane-1-sulfonic acidPiperidine attached to propane sulfonic acidCommonly used as a buffer but less stable than the methyl derivative.
NDSB 201Ammonium betaine derivativeKnown for enhanced solubility but lacks specific biological interactions.
1-(3-Sulfopropyl)pyridinium hydroxideHydroxide group replaces sulfonateDifferent buffering capacity compared to sulfonate forms.

These comparisons highlight that while similar compounds may share structural elements, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate's stability and ability to interact with biomolecules make it particularly valuable for scientific research applications .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

NDSB 221

Dates

Modify: 2024-04-14

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